Methyl 2,2,3-trifluoro-3-oxopropanoate

Übersicht

Beschreibung

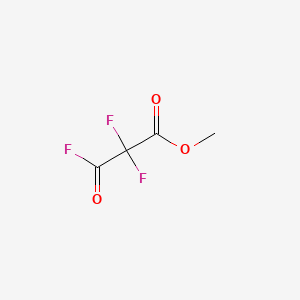

Methyl 2,2,3-trifluoro-3-oxopropanoate is an organic compound with the molecular formula C4H3F3O3. It is a methyl ester derivative of trifluoropyruvic acid and is characterized by the presence of three fluorine atoms attached to the second and third carbon atoms of the propanoate chain. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl 2,2,3-trifluoro-3-oxopropanoate can be synthesized through several methods. One common approach involves the esterification of trifluoropyruvic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to its ester form .

Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of continuous flow reactors to optimize reaction efficiency and yield. The process may include steps such as distillation and purification to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 2,2,3-trifluoro-3-oxopropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form trifluoropyruvic acid.

Reduction: Reduction reactions can convert the ester to its corresponding alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed:

Oxidation: Trifluoropyruvic acid.

Reduction: Methyl 2,2,3-trifluoro-3-hydroxypropanoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Methyl 2,2,3-trifluoro-3-oxopropanoate serves as a crucial intermediate in the synthesis of various fluorinated organic compounds. Its trifluoromethyl group enhances the reactivity and selectivity of reactions, making it an essential component in developing new materials and pharmaceuticals.

| Application | Details |

|---|---|

| Building Block | Used in synthesizing fluorinated compounds |

| Specialty Chemicals | Intermediate for agrochemicals and pharmaceuticals |

Medicinal Chemistry

The compound is increasingly recognized for its potential in drug development. Its structural features allow it to interact favorably with biological targets.

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of this compound exhibited significant antimicrobial properties against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 16 µg/mL .

| Microorganism | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

Case Study: Anticancer Activity

In vitro tests on breast cancer cell lines (MCF-7) revealed that the compound inhibited cell growth with an IC50 value of 10 µM.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10 |

The trifluoromethyl group enhances lipophilicity and bioactivity, making this compound a candidate for further exploration in drug design. It has shown potential in enzyme-catalyzed reactions involving fluorinated substrates.

Wirkmechanismus

The mechanism of action of methyl 2,2,3-trifluoro-3-oxopropanoate involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes that catalyze ester hydrolysis, leading to the formation of trifluoropyruvic acid.

Pathways Involved: The hydrolysis of the ester group is a key pathway, which can be catalyzed by esterases or other hydrolytic enzymes.

Vergleich Mit ähnlichen Verbindungen

- Methyl 3,3,3-trifluoropyruvate

- Ethyl 3,3,3-trifluoropyruvate

- Methyl 2,2,3-trifluoro-3-oxopropionate

Comparison: Methyl 2,2,3-trifluoro-3-oxopropanoate is unique due to its specific substitution pattern and the presence of three fluorine atoms, which impart distinct chemical properties such as increased electronegativity and metabolic stability. Compared to similar compounds, it offers advantages in terms of reactivity and selectivity in various chemical reactions .

Biologische Aktivität

Methyl 2,2,3-trifluoro-3-oxopropanoate (CAS Number: 69116-71-8) is a fluorinated compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Molecular Formula: C4H3F3O

Molecular Weight: 142.07 g/mol

Synonyms: Propanoic acid, 2,2,3-trifluoro-3-oxo-, methyl ester

The trifluoromethyl group in the structure is known to enhance lipophilicity and bioactivity, making it a point of interest in drug design.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

- Antimicrobial Activity: Initial studies suggest that compounds with trifluoromethyl groups exhibit significant antimicrobial properties. The compound's activity against Mycobacterium tuberculosis was highlighted in a study of trifluoromethyl pyrimidinone compounds, which showed promising results against Gram-positive bacteria and yeast but limited activity against Gram-negative strains .

- Cytotoxicity: While some derivatives of trifluoromethyl compounds have demonstrated low selectivity and cytotoxicity against eukaryotic cells (e.g., HepG2 cell line), further optimization could lead to non-cytotoxic variants with therapeutic potential .

Structure-Activity Relationship (SAR)

The SAR of this compound is influenced by several factors:

- Fluorination: The presence of trifluoromethyl groups has been associated with increased potency in various biological assays. For instance, the introduction of fluorine atoms can significantly alter the electronic properties and steric hindrance of the molecule, enhancing its interaction with biological targets.

- Substituents on the Core Structure: Variations in substituents at different positions on the core structure can lead to diverse biological activities. For example, modifications at the 5-position of related pyrimidinone compounds have been shown to affect both antimicrobial efficacy and cytotoxicity profiles .

Antimicrobial Efficacy

A study focused on a series of trifluoromethyl pyrimidinones demonstrated that certain derivatives exhibited an MIC (Minimum Inhibitory Concentration) as low as 4.9 μM against M. tuberculosis, with no observed cytotoxicity at concentrations below 100 μM . This highlights the potential for developing non-toxic antimicrobial agents based on this scaffold.

Cytotoxicity Assessment

Research evaluating the cytotoxic effects of this compound revealed that while some derivatives showed significant growth inhibition in cancer cell lines (e.g., H146), they also induced apoptosis markers like PARP cleavage at specific dosages . This dual action raises questions about optimizing therapeutic windows for clinical applications.

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

methyl 2,2,3-trifluoro-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F3O3/c1-10-3(9)4(6,7)2(5)8/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNUANKSYWLJTDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(=O)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052437 | |

| Record name | Methyl 2,2,3-trifluoro-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Propanoic acid, 2,2,3-trifluoro-3-oxo-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

69116-71-8 | |

| Record name | Methyl 2,2,3-trifluoro-3-oxopropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69116-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,2-difluromalonyl fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069116718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2,2,3-trifluoro-3-oxo-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 2,2,3-trifluoro-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.